![molecular formula C12H12N2O4 B2958938 1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 320422-97-7](/img/structure/B2958938.png)
1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidinetriones are a class of organic compounds that contain an imidazolidine core, which is a five-membered ring with two nitrogen atoms and three carbon atoms, and also contain a trione group. The methoxy and methylphenylmethyl groups in “1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione” suggest that it might have unique properties compared to other imidazolidinetriones .
Molecular Structure Analysis
The molecular structure of “1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione” would be characterized by the presence of an imidazolidine ring, a trione group, a methoxy group, and a methylphenylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione” would depend on its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral effects.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for binding to multiple receptors. This characteristic makes indole derivatives, including “1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione”, potential candidates for developing new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives are known for their anticancer activities. They can interact with various biological pathways and may inhibit the proliferation of cancer cells. Research into the specific anticancer mechanisms of this compound could lead to the development of novel oncological therapies .
Antimicrobial Effects
The broad-spectrum biological activities of indole derivatives also encompass antimicrobial effects. These compounds can be effective against a range of bacterial and fungal pathogens, making them valuable in the search for new antimicrobial agents .
Antidiabetic Potential
Indole derivatives have been explored for their antidiabetic effects. They may influence insulin secretion or insulin sensitivity, providing a basis for the development of new antidiabetic medications .
Neuroprotective Effects
The indole structure is present in many neuroactive compounds. Derivatives like “1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione” could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Mecanismo De Acción
Imidazolidinetriones
This compound is a type of imidazolidinetrione, which is a class of compounds containing an imidazolidine ring which bears three ketone groups at the 2-, 4-, and 5- positions .
Benzylic Substitution
The compound has a benzylic position, which is the carbon atom making up part of an aromatic ring. This position is often the site of metabolic reactions, including oxidation and substitution .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8-3-5-9(6-4-8)7-13-10(15)11(16)14(18-2)12(13)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTLKGXTFCMIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)
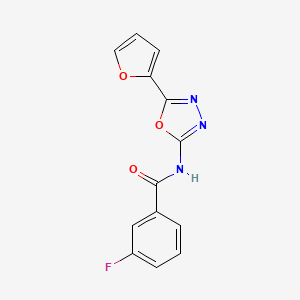
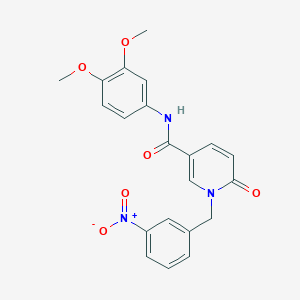
![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)
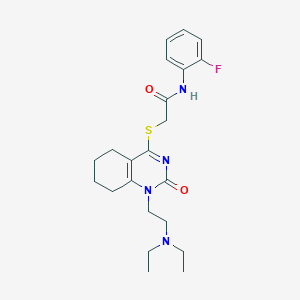
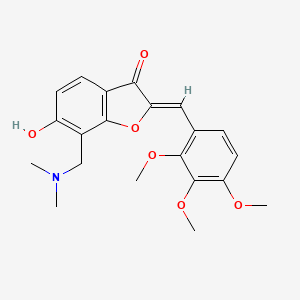
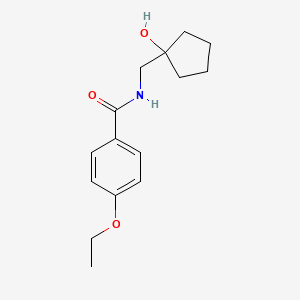




![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)